molecular formula C19H23N3O4S2 B2868751 N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251628-31-5

N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2868751
CAS No.: 1251628-31-5
M. Wt: 421.53
InChI Key: FJFOJYMPTJIXCI-UHFFFAOYSA-N
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Description

N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic organic compound of significant interest in modern medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates several pharmacologically relevant motifs, including a sulfonamide group, a pyridin-2-one ring, and an acetamide linker. The presence of these functional groups is commonly associated with diverse biological activities, making such compounds valuable scaffolds for developing novel therapeutic agents . In research settings, this compound serves as a key intermediate for exploring structure-activity relationships (SAR) and can be utilized in high-throughput screening campaigns to identify potential hits against various biological targets. Its structure suggests potential application in the synthesis of more complex molecules for investigating enzyme inhibition, particularly against targets where the sulfonamide moiety can coordinate with active sites, such as carbonic anhydrases . Furthermore, the piperidine and pyridinone rings are privileged structures in pharmaceuticals, often found in compounds with activity against kinases and GPCRs, indicating its broad utility in early-stage drug discovery . This product is provided For Research Use Only. It is intended for use in laboratory research and chemical synthesis and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-27-16-8-5-7-15(13-16)20-18(23)14-21-10-6-9-17(19(21)24)28(25,26)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFOJYMPTJIXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves a multi-step process:

  • Formation of the Pyridine Intermediate: : Starting with 2-aminopyridine, the intermediate is synthesized through acylation and subsequent oxidation to form the 2-oxo-3-(piperidin-1-ylsulfonyl)pyridine structure.

  • Coupling with the Phenyl Group: : The pyridine intermediate is then coupled with a methylthiophenyl derivative using suitable coupling agents and reaction conditions to yield the final compound.

Industrial production methods often employ optimized reaction conditions, including precise temperature control, solvent selection, and purification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide undergoes several types of chemical reactions:

  • Oxidation: : The sulfur-containing methylthio group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : The carbonyl group within the pyridine ring can be reduced using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at various sites on the phenyl and pyridine rings, facilitated by reagents like alkyl halides.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Coupling Agents: : Dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC).

Major Products

Scientific Research Applications

N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is used in a variety of scientific research applications:

  • Chemistry: : As a building block for synthesizing more complex molecules, particularly in medicinal chemistry.

  • Biology: : Investigated for its potential interactions with biological targets, including enzymes and receptors.

  • Medicine: : Explored for potential therapeutic applications, particularly in the development of new pharmaceuticals.

  • Industry: : Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic outcomes. The exact mechanism of action often involves binding to active sites, inhibition or activation of enzymatic activity, and alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares key structural features with several classes of acetamide derivatives. Below is a detailed comparison based on heterocyclic cores, substituents, and functional groups:

Heterocyclic Core Variations
Compound Heterocyclic Core Key Functional Groups Reference
Target Compound Pyridin-1(2H)-one 3-(Piperidin-1-ylsulfonyl), 1-(acetamide-3-(methylthio)phenyl)
Compound Quinoline-3-carbaldehyde 1-(Prop-2-ynyl), 3-carbaldehyde, N-(2-iodophenyl)acetamide
Compound [1,2,4]Triazolo[4,3-a]pyrazine 8-(3-Methylpiperidin-1-yl), 3-oxo, N-(3-(methylthio)phenyl)acetamide
Compound (3a-e) Thiazolidin-4-one 5-(Phenoxymethyl)-2-thioxo-1,3,4-oxadiazole, aryl-substituted thiazolidinone

Key Observations :

  • The pyridinone core in the target compound is less conformationally rigid compared to the bicyclic triazolo-pyrazine () or quinoline () systems. This may influence binding specificity in biological targets .
  • Quinoline derivatives () often exhibit enhanced planarity, favoring intercalation with DNA or proteins, whereas sulfonamide-substituted pyridinones (target) may target sulfonamide-sensitive enzymes .
Substituent and Functional Group Analysis
Compound Acetamide Substituent Sulfonamide/Piperidine Features Bioactivity (Inferred)
Target Compound 3-(Methylthio)phenyl Piperidin-1-ylsulfonyl at pyridinone C3 Potential antimicrobial activity
Compound (3b) Piperidin-1-yl None (cyanoacetamide derivative) Antifungal activity reported
Compound 2-Methyl-3-oxo-diphenylpropyl None (diphenylpropyl group) Pharmacological properties
Compound Trifluoroacetamide 1-Methylpyrrole, phenylpropan-2-yl Chiral drug intermediate

Key Observations :

  • Piperidin-1-ylsulfonyl groups (target) are stronger electron-withdrawing moieties than non-sulfonylated piperidine (), which could modulate enzyme inhibition profiles .

Biological Activity

N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, with CAS number 1251628-31-5, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O4S2C_{19}H_{23}N_{3}O_{4}S_{2}, with a molecular weight of 421.5 g/mol. The compound features a piperidine ring, a pyridine moiety, and a methylthio group, which contribute to its pharmacological profile.

PropertyValue
CAS Number1251628-31-5
Molecular FormulaC₁₉H₂₃N₃O₄S₂
Molecular Weight421.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. In particular, it has been associated with the inhibition of poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair and cellular stress responses . This inhibition could lead to enhanced antiproliferative effects in cancer cells, especially those deficient in BRCA genes.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that the compound effectively induces apoptosis in BRCA-deficient cancer cells while sparing BRCA-proficient cells . This selectivity is particularly valuable for targeted cancer therapies.

Enzyme Inhibition

The compound's ability to inhibit PARP enzymes has been linked to its potential use in cancer therapeutics. The inhibition of PARP leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. This mechanism is particularly relevant in cancers with defective DNA repair pathways .

Study 1: Antiproliferative Activity

A study published in PubMed explored the effects of various derivatives of similar compounds on cancer cell lines. The results indicated that modifications to the piperidine and pyridine structures significantly influenced the antiproliferative activity. The tested compound showed IC50 values in the low micromolar range against BRCA-deficient cell lines, suggesting strong potential for therapeutic applications .

Study 2: Pharmacokinetics and Metabolism

Another investigation focused on the pharmacokinetic properties of related compounds. It was found that compounds with similar structures exhibited favorable absorption and distribution characteristics, although metabolism via CYP450 enzymes posed challenges for bioavailability. Strategies to enhance these properties were discussed, including structural modifications .

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